molecular formula C22H27NO3 B11689700 Butyl 3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate

Butyl 3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate

Cat. No.: B11689700
M. Wt: 353.5 g/mol
InChI Key: DXEXZSZKMDXIOH-UHFFFAOYSA-N
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Description

BUTYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group and a tert-butylbenzamido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE typically involves the reaction of 4-tert-butylbenzoic acid with butylamine under specific conditions. The reaction is usually catalyzed by agents such as Zn(ClO4)2·6H2O, which facilitates the formation of the amide bond . The reaction is carried out under solvent-free conditions at a temperature of around 50°C, resulting in high yields of the desired product.

Industrial Production Methods

On an industrial scale, the production of BUTYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

BUTYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: 4-tert-Butylbenzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of the benzene ring.

Scientific Research Applications

BUTYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of BUTYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylbenzamido group provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

butyl 3-[(4-tert-butylbenzoyl)amino]benzoate

InChI

InChI=1S/C22H27NO3/c1-5-6-14-26-21(25)17-8-7-9-19(15-17)23-20(24)16-10-12-18(13-11-16)22(2,3)4/h7-13,15H,5-6,14H2,1-4H3,(H,23,24)

InChI Key

DXEXZSZKMDXIOH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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